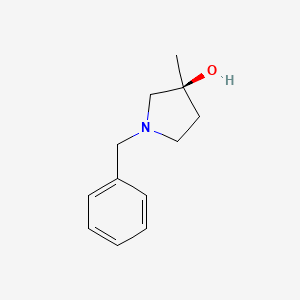

(3S)-1-Benzyl-3-methylpyrrolidine-3-ol

Description

“(3S)-1-Benzyl-3-methylpyrrolidine-3-ol” is a chiral pyrrolidine derivative characterized by a benzyl group at the N1 position, a methyl group at the C3 position, and a hydroxyl group at the same carbon. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and asymmetric synthesis due to their conformational rigidity and ability to serve as bioisosteres for peptide bonds. The stereochemistry at the C3 position (S-configuration) and the presence of polar (hydroxyl) and nonpolar (benzyl, methyl) groups make it a versatile intermediate for drug design, particularly in modulating solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

(3S)-1-benzyl-3-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHTEXLCLEUBQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Compounds:

(3S)-(+)-1-Benzyl-3-(methylamino)-pyrrolidine (CAS 169749-99-9) Differences: Replaces the hydroxyl group with a methylamino (-NHCH₃) moiety.

Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinecarboxylate (CAS 122536-74-7) Differences: Features a Boc-protected amine and a benzyl ester group. Impact: Designed for synthetic versatility; Boc and Cbz groups facilitate selective deprotection during multi-step synthesis.

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Differences : Incorporates a benzodioxol ring, trifluoromethylphenyl urea, and carboxylic acid.

- Impact : Enhanced metabolic stability (via fluorine) and solubility (via ionizable carboxylic acid).

Key Observations :

- The carboxylic acid derivative exhibits high purity (>99%) and moderate synthetic yield (68%), reflecting efficient purification protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.